1-Phenyl-1-pyridin-2-ylpropan-1-ol
Description
1-Phenyl-1-pyridin-2-ylpropan-1-ol is a tertiary alcohol featuring a phenyl group and a pyridin-2-yl substituent attached to the same carbon atom of a propanol backbone. Its molecular formula is C₁₄H₁₅NO (calculated molecular weight: 213.28 g/mol).
Properties
CAS No. |
52100-47-7 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C14H15NO/c1-2-14(16,12-8-4-3-5-9-12)13-10-6-7-11-15-13/h3-11,16H,2H2,1H3 |
InChI Key |
WZNNOTSNAIGFJA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Critical Analysis of Structural and Functional Differences
Heterocyclic Influence: Pyridine vs. Piperazine: The compound in features a piperazine ring, which provides two basic nitrogen atoms, significantly altering solubility and reactivity compared to pyridine or pyrrolidine derivatives.
Functional Group Impact: The 2-amino-5-fluoro substitution in introduces hydrogen-bonding capacity and electron-withdrawing effects, which could modulate binding affinity in medicinal chemistry contexts.
Research Findings and Implications
- Stereospecific Synthesis : The high diastereomeric ratio (6:1) in underscores the importance of reaction conditions in controlling stereochemical outcomes for complex analogs.
- Purity and Stability : The >98% purity of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol suggests robust synthetic protocols, though its oily form may limit crystalline applications.
- Biological Relevance : Piperazine and pyridine derivatives are common in pharmaceuticals (e.g., antihistamines, kinase inhibitors), implying that the target compound’s pyridin-2-yl group could offer unique binding profiles.
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